8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline
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Overview
Description
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Piperidinylation: The attachment of a piperidine ring to the phenyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bases for piperidinylation, and sulfur-containing reagents for sulfurization. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline ring may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: Lacks the sulfanyl group but shares the nitro and piperidinyl functionalities.
2-Nitro-5-(piperidin-1-yl)aniline: Similar nitro and piperidinyl groups but different core structure.
Uniqueness
8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline is unique due to the presence of the sulfanyl group attached to the quinoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5g/mol |
IUPAC Name |
8-(2-nitro-5-piperidin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C20H19N3O2S/c24-23(25)17-10-9-16(22-12-2-1-3-13-22)14-19(17)26-18-8-4-6-15-7-5-11-21-20(15)18/h4-11,14H,1-3,12-13H2 |
InChI Key |
WDVDEGVVJFFILU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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